![molecular formula C16H17N3O2S B12946156 2-[(1H-Benzimidazole-2-sulfonyl)methyl]-N,N-dimethylaniline CAS No. 105256-13-1](/img/structure/B12946156.png)
2-[(1H-Benzimidazole-2-sulfonyl)methyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((1H-Benzo[d]imidazol-2-yl)sulfonyl)methyl)-N,N-dimethylaniline is a complex organic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their broad range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-Benzo[d]imidazol-2-yl)sulfonyl)methyl)-N,N-dimethylaniline typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with a suitable aldehyde under acidic conditions to form the benzimidazole ring . The sulfonyl group can then be introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide . The final step involves the alkylation of the benzimidazole derivative with N,N-dimethylaniline under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(((1H-Benzo[d]imidazol-2-yl)sulfonyl)methyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-(((1H-Benzo[d]imidazol-2-yl)sulfonyl)methyl)-N,N-dimethylaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(((1H-Benzo[d]imidazol-2-yl)sulfonyl)methyl)-N,N-dimethylaniline involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl substituted benzimidazole derivatives: These compounds share the benzimidazole core but have different substituents, leading to variations in their biological activities and applications.
Benzimidazole-based sulfonamides: These compounds have similar sulfonyl groups but differ in their overall structure and reactivity.
Uniqueness
2-(((1H-Benzo[d]imidazol-2-yl)sulfonyl)methyl)-N,N-dimethylaniline is unique due to its specific combination of the benzimidazole core, sulfonyl group, and N,N-dimethylaniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
105256-13-1 |
|---|---|
Molecular Formula |
C16H17N3O2S |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfonylmethyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C16H17N3O2S/c1-19(2)15-10-6-3-7-12(15)11-22(20,21)16-17-13-8-4-5-9-14(13)18-16/h3-10H,11H2,1-2H3,(H,17,18) |
InChI Key |
HPKGBFXIYUSCHC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


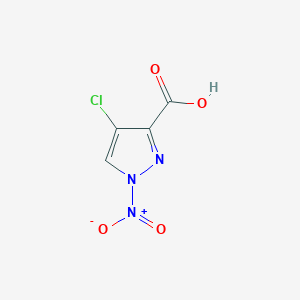
![Methyl 5-(aminomethyl)bicyclo[3.2.1]octane-1-carboxylate](/img/structure/B12946079.png)
![3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B12946082.png)
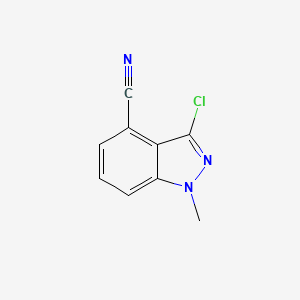
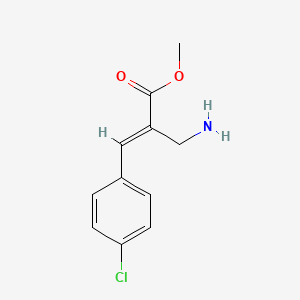
![[2,3'-Bithiophen]-5-ylmethanamine](/img/structure/B12946107.png)
![2-(2,3-dichlorophenyl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B12946110.png)
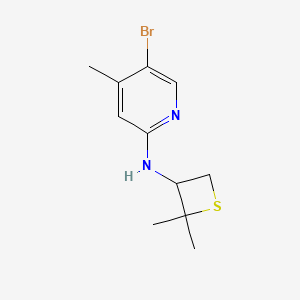
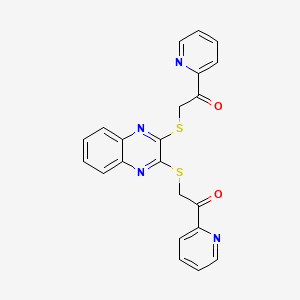
![Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate](/img/structure/B12946123.png)
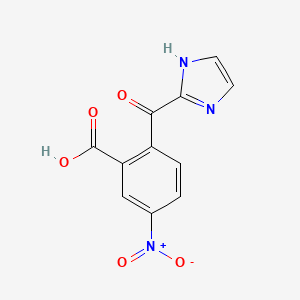
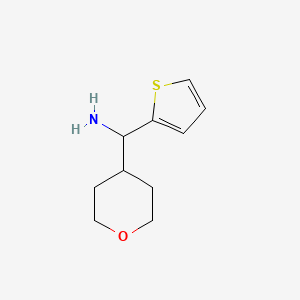
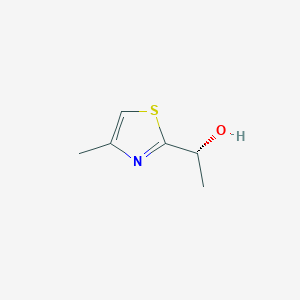
![(1S,2R)-1-((3aR,4R,6R,7aS)-3-Acetyl-6-(adamantan-1-ylthio)-6-(methoxycarbonyl)-2-oxohexahydro-2H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate](/img/structure/B12946148.png)
